6-Chloro-9-(6-methoxytetrahydro-2h-pyran-2-yl)-9h-purine
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Overview
Description
6-Chloro-9-(6-methoxytetrahydro-2h-pyran-2-yl)-9h-purine is a synthetic compound that belongs to the purine class of organic molecules. Purines are heterocyclic aromatic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a chloro group at the 6th position and a methoxytetrahydropyran group at the 9th position of the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-(6-methoxytetrahydro-2h-pyran-2-yl)-9h-purine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Chloro Group: Chlorination at the 6th position can be achieved using reagents such as phosphorus oxychloride (POCl3) under controlled conditions.
Attachment of the Methoxytetrahydropyran Group: The methoxytetrahydropyran group can be introduced through a nucleophilic substitution reaction, where the purine derivative reacts with a suitable methoxytetrahydropyran precursor in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-9-(6-methoxytetrahydro-2h-pyran-2-yl)-9h-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding purine N-oxides.
Reduction: Formation of dechlorinated purine derivatives.
Substitution: Formation of purine derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
6-Chloro-9-(6-methoxytetrahydro-2h-pyran-2-yl)-9h-purine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and enzymes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloro-9-(6-methoxytetrahydro-2h-pyran-2-yl)-9h-purine involves its interaction with molecular targets such as enzymes and nucleic acids. The chloro group and methoxytetrahydropyran moiety contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by mimicking natural substrates or by binding to active sites, thereby blocking biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
6-Chloropurine: Lacks the methoxytetrahydropyran group.
9-(6-Methoxytetrahydro-2h-pyran-2-yl)-9h-purine: Lacks the chloro group.
6-Methylpurine: Contains a methyl group instead of a chloro group.
Uniqueness
6-Chloro-9-(6-methoxytetrahydro-2h-pyran-2-yl)-9h-purine is unique due to the presence of both the chloro and methoxytetrahydropyran groups, which confer distinct chemical properties and biological activities. This dual substitution pattern enhances its potential as a versatile compound in various research and industrial applications.
Properties
CAS No. |
62908-68-3 |
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Molecular Formula |
C11H13ClN4O2 |
Molecular Weight |
268.70 g/mol |
IUPAC Name |
6-chloro-9-(6-methoxyoxan-2-yl)purine |
InChI |
InChI=1S/C11H13ClN4O2/c1-17-8-4-2-3-7(18-8)16-6-15-9-10(12)13-5-14-11(9)16/h5-8H,2-4H2,1H3 |
InChI Key |
BOCVZJVZRLTMFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCC(O1)N2C=NC3=C2N=CN=C3Cl |
Origin of Product |
United States |
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